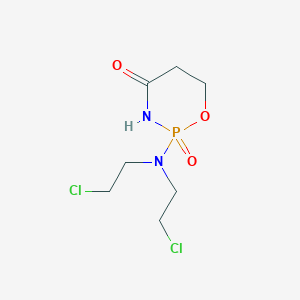

4-Ketocyclophosphamide

Descripción general

Descripción

4-oxo Ciclofosfamida es un metabolito inactivo del agente alquilante ciclofosfamida. Se forma a partir de la ciclofosfamida a través de un intermedio de 4-hidroxiciclofosfamida por las aldehído deshidrogenasas . La ciclofosfamida se usa ampliamente como fármaco citostático en quimioterapia para diversos cánceres y enfermedades autoinmunes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La 4-oxo Ciclofosfamida se sintetiza a partir de la ciclofosfamida a través de una vía metabólica que involucra el intermedio 4-hidroxiciclofosfamida. La conversión está catalizada por las aldehído deshidrogenasas . Las condiciones de reacción típicamente involucran procesos enzimáticos dentro de los sistemas biológicos.

Métodos de Producción Industrial

La producción industrial de 4-oxo Ciclofosfamida no es común, ya que es principalmente un metabolito formado in vivo. La propia ciclofosfamida se produce industrialmente mediante la reacción de bis(2-cloroetil)amina con oxicloruro de fósforo, seguida de hidrólisis y ciclación .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 4-oxo Ciclofosfamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión de ciclofosfamida a 4-hidroxiciclofosfamida y posteriormente a 4-oxo Ciclofosfamida.

Reducción: No se observa comúnmente para este compuesto.

Sustitución: Datos limitados disponibles sobre reacciones de sustitución.

Reactivos y Condiciones Comunes

Oxidación: Catalizada por aldehído deshidrogenasas en sistemas biológicos.

Reducción y Sustitución: No están bien documentados para la 4-oxo Ciclofosfamida.

Productos Principales Formados

El producto principal formado a partir de la oxidación de la ciclofosfamida es la 4-oxo Ciclofosfamida .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Mechanisms

The metabolism of cyclophosphamide involves several steps that lead to the formation of active metabolites. The primary metabolic pathway includes:

- Activation : Cyclophosphamide is converted to 4-hydroxycyclophosphamide by cytochrome P450 enzymes.

- Tautomerization : 4-Hydroxycyclophosphamide can tautomerize to form 4-ketocyclophosphamide.

- Alkylation : Both metabolites can alkylate DNA, leading to cytotoxic effects on rapidly dividing cancer cells.

Research indicates that this compound may exhibit similar or enhanced cytotoxicity compared to its parent compound, making it a focal point for understanding cyclophosphamide's efficacy in cancer therapy .

Cancer Treatment

This compound is primarily studied for its potential as an active anticancer agent. Its ability to alkylate DNA positions it as a critical player in the therapeutic effects of cyclophosphamide against various malignancies, including:

- Lymphomas

- Leukemias

- Solid tumors

Clinical studies have shown that the effectiveness of cyclophosphamide can be correlated with the levels of its metabolites, particularly this compound, in patients' systems .

Toxicity and Side Effects

Understanding the metabolism of cyclophosphamide and its derivatives is essential for mitigating adverse effects. Research has highlighted that while this compound contributes to the drug's anticancer effects, it may also be involved in some toxicities associated with cyclophosphamide treatment, such as bladder toxicity and immunosuppression .

Analytical Methods for Detection

Accurate quantification of this compound in biological samples is critical for both research and clinical settings. Several analytical techniques have been developed:

- High-Performance Liquid Chromatography (HPLC) : This method has been employed for the detection and quantification of this compound in urine samples following cyclophosphamide administration.

- Mass Spectrometry : Coupling HPLC with tandem mass spectrometry enhances sensitivity and specificity, allowing for precise measurement of this metabolite at low concentrations .

| Methodology | Description |

|---|---|

| High-Performance Liquid Chromatography | Used for separation and quantification of metabolites in biological samples. |

| Mass Spectrometry | Provides detailed molecular information and enhances detection sensitivity. |

Case Studies and Research Findings

Several studies have documented the role of this compound in cancer therapy:

Mecanismo De Acción

La 4-oxo Ciclofosfamida en sí misma es inactiva y no ejerce efectos farmacológicos significativos. Su precursor, la ciclofosfamida, se activa en el hígado para formar 4-hidroxiciclofosfamida, que luego forma aldofosfamida. La aldofosfamida se convierte aún más en mostaza fosforamida y acroleína, que son responsables de los efectos citotóxicos. La mostaza fosforamida alquila el ADN, lo que lleva a la muerte celular, mientras que la acroleína contribuye a la toxicidad .

Comparación Con Compuestos Similares

Compuestos Similares

Ciclofosfamida: El compuesto principal, ampliamente utilizado en quimioterapia.

4-hidroxiciclofosfamida: Un intermedio activo en la vía metabólica.

Aldofosfamida: Otro intermedio que conduce a la formación de metabolitos citotóxicos.

Mostaza fosforamida: El metabolito citotóxico activo responsable de la alquilación del ADN.

Acroleína: Un subproducto tóxico que contribuye a los efectos secundarios

Singularidad

La 4-oxo Ciclofosfamida es única en su papel como metabolito inactivo, proporcionando información sobre las vías metabólicas y los procesos enzimáticos involucrados en la activación y desintoxicación de la ciclofosfamida .

Actividad Biológica

4-Ketocyclophosphamide (4-kCPA) is a significant metabolite of cyclophosphamide (CPA), a widely used chemotherapeutic agent. Understanding the biological activity of 4-kCPA is crucial for elucidating its role in cancer treatment and potential side effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of 4-kCPA's biological activity.

Overview of Cyclophosphamide Metabolism

Cyclophosphamide is activated in the liver through cytochrome P450-mediated hydroxylation, resulting in several metabolites, including 4-hydroxycyclophosphamide (4-OHCPA) and this compound. The metabolic pathway can be summarized as follows:

- Cyclophosphamide (CPA) →

- 4-Hydroxycyclophosphamide (4-OHCPA) →

- Aldophosphamide (ALD) →

- This compound (4-kCPA)

4-kCPA is considered a detoxified form of CPA, but it still possesses notable biological activity, particularly in relation to its effects on DNA and cellular processes.

The primary mechanism by which 4-kCPA exerts its effects involves DNA alkylation. It forms interstrand cross-links in DNA, which can lead to cell death if not repaired effectively. The pathway of action includes:

- Alkylation of DNA : 4-kCPA interacts with nucleophilic sites on DNA, primarily guanine bases, leading to cross-linking.

- Apoptosis Induction : The unrepaired DNA damage triggers apoptotic pathways, often mediated by p53-dependent mechanisms.

Biological Activity and Case Studies

Research has demonstrated varying biological activities associated with 4-kCPA:

- Antitumor Activity : In studies involving tumor-bearing mice, administration of 4-kCPA showed significant antitumor effects comparable to CPA itself. For instance, when tested against P388 leukemia models, 4-kCPA demonstrated a notable increase in lifespan compared to controls .

- Teratogenic Effects : A study indicated that while 4-kCPA did not significantly affect total embryo protein content or somite number at equimolar doses, it consistently produced adverse developmental outcomes in embryos . This highlights the compound's potential teratogenic risks.

- Metabolic Stability : Research indicates that 4-kCPA exhibits keto-enol tautomerism, which may influence its stability and reactivity in biological systems . This property can affect how the compound interacts with cellular components over time.

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Analysis of Cyclophosphamide Metabolites

| Metabolite | Biological Activity | Toxicity Level |

|---|---|---|

| Cyclophosphamide | Strong antitumor activity | High |

| 4-Hydroxycyclophosphamide | Active alkylating agent | Moderate |

| This compound | Detoxified form; some antitumor activity | Low |

Propiedades

IUPAC Name |

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMZHOCORXMDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031077 | |

| Record name | 4-Ketocyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27046-19-1 | |

| Record name | 4-Ketocyclophosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27046-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027046191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-KETOCYCLOPHOSPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DU5QVF19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.